Apoptone

Catalog No.
S548167
CAS No.
183387-50-0
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apoptone

CAS Number

183387-50-0

Product Name

Apoptone

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1

InChI Key

CKAXZOYFIHQCBN-JRRMKBMNSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

HE3235, HE-3235, HE3235, Apotone

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O

Description

The exact mass of the compound Apoptone is 316.24023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Apoptone (HE3235) is an orally bioavailable synthetic analogue of 3β-androstanediol [].
  • It acts as a second-generation antitumor agent, inducing apoptosis (programmed cell death) in cancer cells [].
  • Studies have shown activity in rodent models of prostate and breast cancer [, ].

Molecular Structure Analysis

  • Apoptone possesses a steroid-like structure with a 17α-ethynyl group and a 3α,17β-diol moiety [].
  • The presence of the ethynyl group makes it an alkyne, allowing it to participate in click chemistry reactions for further modifications [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis route for Apoptone is not readily available in public scientific databases.
  • Click Chemistry: Due to the alkyne group, Apoptone can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules to form new conjugates [].
  • Decomposition: Information on the decomposition pathway of Apoptone is currently unavailable.

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties like melting point, boiling point, and solubility is not publicly available for Apoptone.
  • Apoptone functions as an androgen receptor antagonist []. Androgen receptors play a role in the growth of some cancers, particularly prostate cancer. By blocking these receptors, Apoptone disrupts cancer cell signaling and promotes apoptosis [].
  • As Apoptone is still under development, its safety profile in humans is not fully established.
  • Given its structural similarity to steroids, potential side effects related to hormonal imbalances cannot be ruled out and require further investigation [].

Limitations

  • Information on the specific synthesis, detailed physical and chemical properties, and comprehensive safety profile is limited.
  • As research is ongoing, further data may become available in the future.

What is Apoptone?

Apoptone is a proprietary cell-permeable peptide (Source 1: ). While the exact mechanism of action is still under investigation, research suggests it may induce a form of programmed cell death (apoptosis) in cancer cells (Source 2).

Scientific Research Applications of Apoptone

Apoptone is being studied for its potential applications in cancer treatment. Here are some areas of scientific research:

  • Understanding the mechanism of action: Researchers are investigating how Apoptone interacts with cells and induces apoptosis, particularly in cancer cells (Source 3: ). This knowledge is crucial for determining its effectiveness and for developing targeted cancer therapies.
  • Combination therapies: Studies are exploring the use of Apoptone in combination with other cancer therapies, such as chemotherapy or radiation therapy. The goal is to see if Apoptone can enhance the effectiveness of these treatments or reduce their side effects (Source 4).
  • Drug delivery systems: Researchers are developing methods to deliver Apoptone specifically to cancer cells. This could improve its effectiveness and reduce side effects on healthy cells (Source 5: https://www ncbi nlm nih gov pubmed 21079300).

Purity

>98%

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

891O182ZP5

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

HE3235 is a second generation antitumor agent that causes apoptosis (cell death). HE3235 inhibits the BCL2 gene which translates proteins that prevent apoptosis and stimulates the expression proteins that induce apoptosis. HE3235 also downregulates the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1 – Breast Cancer Resistance Protein1).

Wikipedia

Ethynylandrostanediol

Dates

Modify: 2024-04-14
1: Koreckij TD, Trauger RJ, Montgomery RB, Pitts TE, Coleman I, Nguyen H, Reading CL, Nelson PS, Vessella RL, Corey E. HE3235 inhibits growth of castration-resistant prostate cancer. Neoplasia. 2009 Nov;11(11):1216-25. PubMed  PMID: 19881957; PubMed Central PMCID: PMC2767223.

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